molecular formula C15H17N3O B12578639 3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide CAS No. 302961-71-3

3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide

Cat. No.: B12578639
CAS No.: 302961-71-3
M. Wt: 255.31 g/mol
InChI Key: ZBWWOESLYGPBRC-UHFFFAOYSA-N
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Description

3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide is a chemical compound with a complex structure that includes an amino group, a trimethylphenyl group, and a pyridinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide typically involves the reaction of 2,4,6-trimethylphenylamine with 4-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(2,4,6-trimethylphenyl)benzamide
  • 3-Amino-N-(2,4,6-trimethylphenyl)propanamide

Uniqueness

3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

302961-71-3

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-amino-N-(2,4,6-trimethylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H17N3O/c1-9-6-10(2)14(11(3)7-9)18-15(19)12-4-5-17-8-13(12)16/h4-8H,16H2,1-3H3,(H,18,19)

InChI Key

ZBWWOESLYGPBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=NC=C2)N)C

Origin of Product

United States

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